molecular formula C8H11O2PS B1360340 O,O-Dimethyl phenylphosphonothioate CAS No. 6840-11-5

O,O-Dimethyl phenylphosphonothioate

Cat. No. B1360340
CAS RN: 6840-11-5
M. Wt: 202.21 g/mol
InChI Key: ANZBDDNZDYFTOL-UHFFFAOYSA-N
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Description

O,O-Dimethyl phenylphosphonothioate (DMTP) is an organophosphate compound used for a variety of applications in the scientific and industrial fields. It has been used as an insecticide, herbicide, fungicide, and as a flame retardant. DMTP is a colorless, odorless, and highly toxic compound that can be hazardous to human and animal health.

Scientific Research Applications

  • Insecticide Properties : O,O-Dimethyl phenylphosphonothioate and its derivatives have been studied for their use as insecticides. One study reported that while O,O-dimethyl-O-(4-cyanophenyl) phosphorothioate (S-4084) has low toxicity towards mammals, it possesses high activity against rice stem borers. Another compound, O-ethyl-O-(4-cyanophenyl) phenylphosphonothioate, also demonstrated excellent insecticidal properties (Suzuki et al., 1962) (Sakamoto et al., 1962).

  • Photocatalytic Degradation : Research has been conducted on the TiO2-mediated photocatalytic degradation of dimethyl phenylphosphonate (DMPP). The initial step of this process leads to products due to ring hydroxylation and demethylation, demonstrating the compound's reactivity under photocatalytic conditions (Oh, Bao, & Jenks, 2003).

  • Nerve Agent Simulant Decomposition : Studies on X-type faujasite zeolite have shown that dimethyl methylphosphonate (DMMP), a nerve agent simulant, undergoes nucleophilic substitution by supercage oxygens. This reaction highlights the potential applications of this compound in chemical defense research (Yang et al., 2006).

  • Flame Retardant Additive for Lithium-Ion Batteries : DMMP has been studied as a flame retardant additive for lithium-ion battery electrolytes. The addition of DMMP significantly suppresses the flammability of the electrolyte, indicating its potential use in enhancing the safety of lithium-ion batteries (Xiang, Xu, Wang, & Chen, 2007).

Safety And Hazards

The safety data sheet for “O,O-Dimethyl phenylphosphonothioate” suggests that it should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, preferably refrigerated .

properties

IUPAC Name

dimethoxy-phenyl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O2PS/c1-9-11(12,10-2)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZBDDNZDYFTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218533
Record name Phosphonothioic acid, phenyl-, O,O-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O,O-Dimethyl phenylphosphonothioate

CAS RN

6840-11-5
Record name O,O-Dimethyl P-phenylphosphonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6840-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonothioic acid, phenyl-, O,O-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006840115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonothioic acid, phenyl-, O,O-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JG Hollingshaus, D Armstrong, RF Toia… - Journal of Toxicology …, 1981 - Taylor & Francis
The delayed neurotoxicity to hens and delayed toxicity to rats of the isomeric trimethyl phosphorothioates, trimethyl phosphate, and a series of the methyl and ethyl esters of methyl‐, …
Number of citations: 18 www.tandfonline.com
Y Kobayashi, F Morisawa, K Saigo - The Journal of Organic …, 2006 - ACS Publications
The chiral recognition ability of enantiopure O-methyl, O-ethyl, O-propyl, and O-phenyl phenylphosphonothioic acids (1a−d) for various kinds of racemic amines during salt …
Number of citations: 37 pubs.acs.org
MB Abou‐Donia, DG Graham - Journal of Toxicology and …, 1979 - Taylor & Francis
Daily oral administration of small doses of technical grade O‐methyl O‐4‐bromo‐2,5‐dichlorophenyl phenylphosphonothioate (leptophos, 0.5–20.0 mg/kg) caused delayed …
Number of citations: 18 www.tandfonline.com

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